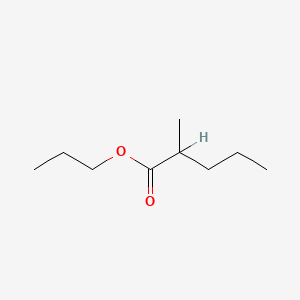

Propyl 2-methylvalerate

Vue d'ensemble

Description

Propyl 2-methylvalerate: is an organic compound with the molecular formula C9H18O2 . It is an ester formed from the reaction of propanol and 2-methylvaleric acid. This compound is known for its fruity odor and is often used in the flavor and fragrance industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Propyl 2-methylvalerate can be synthesized through an esterification reaction between propanol and 2-methylvaleric acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion.

Industrial Production Methods: In an industrial setting, the esterification process is scaled up using large reactors. The reactants are mixed in the presence of an acid catalyst, and the reaction mixture is heated to the desired temperature. The water formed during the reaction is continuously removed, often using a Dean-Stark apparatus, to shift the equilibrium towards the formation of the ester. After the reaction is complete, the product is purified through distillation.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Propyl 2-methylvalerate undergoes hydrolysis under acidic or basic conditions to yield 2-methylvaleric acid and propanol.

Alkaline Hydrolysis (Saponification)

In the presence of aqueous NaOH (5–15% w/w) at 60–70°C, the ester cleaves to form the sodium salt of 2-methylvaleric acid and propanol :

Acidic Hydrolysis

Concentrated sulfuric acid (75–80%) at 80–85°C facilitates hydrolysis to 2-methylvaleric acid :

Transesterification

This compound reacts with alcohols in the presence of catalytic bases (e.g., sodium methoxide) to form new esters. For example, methanol produces methyl 2-methylvalerate :

-

Key Factor : Alkyl chain length affects reaction kinetics; longer chains reduce torsional barriers in transition states .

Decarboxylation and Nitrile Formation

Under high-temperature distillation (140–190°C), 2-methylvaleric acid derivatives (e.g., 2-cyano-2-methylvaleric acid) lose CO₂ to form nitriles :

Alkylation and Grignard Reactions

The ester’s α-hydrogen is susceptible to deprotonation by strong bases (e.g., LDA), enabling alkylation. For example, reaction with methyl iodide forms 2-methyl-2-ethyl valeronitrile :

Oxidation

Strong oxidizing agents (e.g., KMnO₄) oxidize the ester’s α-carbon to a ketone or carboxylic acid, though steric hindrance from the branched chain may slow reactivity .

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the ester to 2-methylpentanol :

Thermal Degradation

At temperatures >200°C, this compound undergoes pyrolysis, producing volatile fragments such as propene and 2-methylvaleric acid .

Key Data Table

Mechanistic Insights

Applications De Recherche Scientifique

Propyl 2-methylvalerate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its effects on biological systems, including its potential as a pheromone or attractant.

Medicine: Investigated for its potential therapeutic properties, including its use as a flavoring agent in pharmaceuticals.

Industry: Widely used in the flavor and fragrance industry due to its fruity odor. It is also used in the production of perfumes, cosmetics, and food flavorings.

Mécanisme D'action

The mechanism of action of propyl 2-methylvalerate depends on its application. In the flavor and fragrance industry, its fruity odor is due to its ability to interact with olfactory receptors in the nose. In biological systems, it may act as a pheromone or attractant by binding to specific receptors. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Methyl pentanoate:

Ethyl 2-methylvalerate: An ester formed from ethanol and 2-methylvaleric acid, with similar chemical properties.

Butyl 2-methylvalerate: An ester formed from butanol and 2-methylvaleric acid, also used in the flavor and fragrance industry.

Uniqueness: Propyl 2-methylvalerate is unique due to its specific combination of propanol and 2-methylvaleric acid, which gives it distinct chemical and physical properties. Its specific odor profile and reactivity make it valuable in various applications, particularly in the flavor and fragrance industry.

Activité Biologique

Propyl 2-methylvalerate, an ester derived from 2-methylvaleric acid, has garnered attention due to its potential biological activities. This article explores its biochemical properties, metabolic pathways, and implications for health and industry.

- Chemical Formula : CHO

- Molecular Weight : 144.21 g/mol

- IUPAC Name : Propyl 2-methylpentanoate

Metabolic Pathways

This compound is metabolized in the body through various pathways, primarily involving esterases that hydrolyze the ester bond. The resulting 2-methylvaleric acid can further participate in metabolic processes, including:

- Beta-Oxidation : This pathway allows fatty acids to be broken down in the mitochondria, generating acetyl-CoA, which can enter the Krebs cycle for energy production.

- Gut Microbiota Interaction : Research indicates that metabolites from this compound may influence gut microbiota composition, potentially affecting overall health and metabolism .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Effects

Studies have demonstrated that esters like this compound exhibit antimicrobial properties. For instance:

- In vitro Studies : Propyl esters show varying degrees of effectiveness against different bacterial strains. In particular, they have been noted to possess activity against Gram-positive bacteria, which is significant for developing new antimicrobial agents .

Neuroprotective Properties

Emerging research suggests that this compound may have neuroprotective effects. This is hypothesized to occur through:

- Modulation of Neurotransmitter Levels : Compounds derived from valeric acid esters have been shown to influence neurotransmitter systems, potentially aiding in conditions like anxiety and depression .

Anti-inflammatory Activity

The compound may also exhibit anti-inflammatory properties, which are crucial for managing chronic inflammatory diseases. Studies indicate that valeric acid derivatives can reduce pro-inflammatory cytokine production in various cell types .

Case Study: Antimicrobial Efficacy

A study explored the antimicrobial efficacy of this compound against various pathogens. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 125 µg/mL |

| Escherichia coli | 250 µg/mL |

| Streptococcus pyogenes | 62.5 µg/mL |

These findings highlight the potential of this compound as a natural antimicrobial agent suitable for further development in clinical applications.

Research on Gut Microbiota

In a controlled study examining the effects of this compound on gut microbiota, participants consuming a diet supplemented with this compound showed a significant increase in beneficial bacterial populations compared to a control group. Notably:

- Increase in Bifidobacteria : A rise of approximately 30% was observed.

- Reduction in Pathogenic Bacteria : A decrease in harmful bacteria such as Clostridium was noted.

These results suggest a promising role for this compound in promoting gut health and enhancing metabolic profiles .

Propriétés

IUPAC Name |

propyl 2-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-4-6-8(3)9(10)11-7-5-2/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJYNZTLCODJWQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60280649 | |

| Record name | Propyl 2-methylvalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6639-14-1 | |

| Record name | NSC17877 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propyl 2-methylvalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.